molecular formula C7H11N3O2 B13063492 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

Cat. No.: B13063492
M. Wt: 169.18 g/mol
InChI Key: PBCUFLOWDFFTEB-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that features a unique combination of azetidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method involves the nucleophilic substitution reaction where azetidine is reacted with a suitable oxadiazole derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the azetidine or oxadiazole rings.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is unique due to the presence of both azetidine and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3

InChI Key

PBCUFLOWDFFTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1COC2CNC2

Origin of Product

United States

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